molecular formula C13H23Cl2N3O B1381535 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride CAS No. 1803570-62-8

4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride

Cat. No. B1381535
M. Wt: 308.2 g/mol
InChI Key: GTKKGLNGKILMPP-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride is a chemical compound with the molecular formula C12H19N3.2HCl and a molecular weight of 278.22 . It is a salt .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride is 1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H .

Scientific Research Applications

Synthesis and Biological Properties

4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride has been utilized in the synthesis of various biological compounds. For example, derivatives of this chemical have demonstrated anti-inflammatory, analgesic, and peripheral n-cholinolytic activities. This illustrates the compound's role in developing potential therapeutic agents (Gevorgyan et al., 2017).

Antimicrobial Activity

In addition to the above properties, derivatives of this compound have also shown significant antimicrobial activity. This suggests its potential use in developing new antimicrobial agents, which is crucial considering the growing concern over antibiotic resistance (Mandala et al., 2013).

Molecular Docking Studies

Molecular docking studies of novel derivatives of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride have been performed. These studies are integral in drug development as they help in understanding the interaction between the drug and its target, potentially leading to the discovery of new therapeutic agents (Vennila et al., 2021).

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-methoxyaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.2ClH/c1-3-15-6-8-16(9-7-15)11-4-5-12(14)13(10-11)17-2;;/h4-5,10H,3,6-9,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKKGLNGKILMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride

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